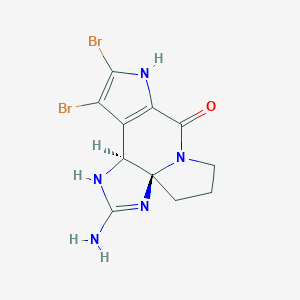
Dibromoisophakellin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromoisophakellin (DBI) is a natural product that is derived from the marine sponge, Phakellia fusca. DBI has been the subject of extensive research due to its unique chemical structure and potential therapeutic applications. DBI has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties.
Aplicaciones Científicas De Investigación
Marine Sponge-Derived Metabolites
Dibromoisophakellin has been identified as a significant metabolite in marine sponges. For instance, a study on the marine sponge Axinella carteri led to the isolation of dibromoisophakellin, highlighting its natural occurrence in marine organisms (Goetz, Harrigan, & Likos, 2001).
Synthesis and Structural Studies
Researchers have focused on the synthesis of dibromoisophakellin, exploring its chemical structure and properties. A notable example is a study that describes a short synthesis of dibromoisophakellin, providing insights into its chemical composition and synthesis process (Wiese, Yakushijin, & Horne, 2002).
Antineoplastic Potential
Dibromoisophakellin has been studied for its potential antineoplastic properties. A study isolated dibromoisophakellin from the sponge Phakellia mauritiana and examined its antineoplastic activity, suggesting its potential in cancer research (Pettit et al., 1997).
Cytotoxicity Studies
Research on dibromoisophakellin also extends to its cytotoxic effects. A study on the South China Sea sponge Agelas nemoechinata identified N-methyldibromoisophakellin and investigated its cytotoxic activity, adding to the understanding of its biological effects (Li et al., 2019).
Proteasome Inhibition
Dibromoisophakellin has been reported to inhibit the proteolytic activity of the human 20S proteasome, which is significant in understanding its potential therapeutic applications. This was demonstrated in a study involving oroidin-derived alkaloids, including dibromoisophakellin (Lansdell et al., 2012).
Bioactive Properties
Dibromoisophakellin's bioactive properties have been a subject of interest, particularly its role as a feeding deterrent in marine ecosystems. For instance, a study on the sponge Stylissa caribica discovered N-methyldibromoisophakellin with significant antifeedant activity against reef fish (Assmann, Van Soest, & Köck, 2001).
Propiedades
Número CAS |
104758-96-5 |
|---|---|
Nombre del producto |
Dibromoisophakellin |
Fórmula molecular |
C11H11Br2N5O |
Peso molecular |
389.05 g/mol |
Nombre IUPAC |
(1R,5S)-3-amino-7,8-dibromo-2,4,9,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-3,6(10),7-trien-11-one |
InChI |
InChI=1S/C11H11Br2N5O/c12-5-4-6(15-8(5)13)9(19)18-3-1-2-11(18)7(4)16-10(14)17-11/h7,15H,1-3H2,(H3,14,16,17)/t7-,11+/m0/s1 |
Clave InChI |
DDCWMFYLYYJVTF-WRWORJQWSA-N |
SMILES isomérico |
C1C[C@]23[C@H](C4=C(C(=O)N2C1)NC(=C4Br)Br)NC(=N3)N |
SMILES |
C1CC23C(C4=C(C(=O)N2C1)NC(=C4Br)Br)N=C(N3)N |
SMILES canónico |
C1CC23C(C4=C(C(=O)N2C1)NC(=C4Br)Br)NC(=N3)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



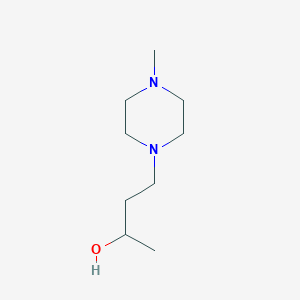


![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)
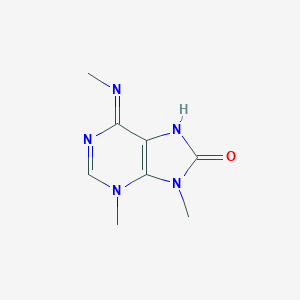
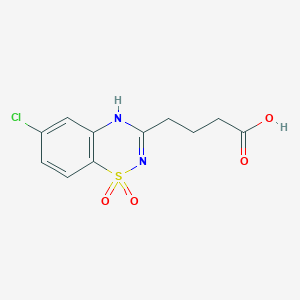
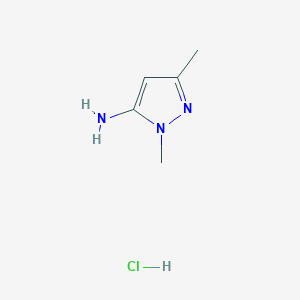
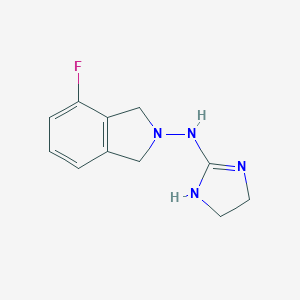
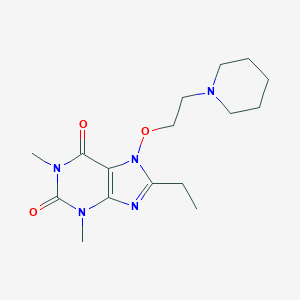
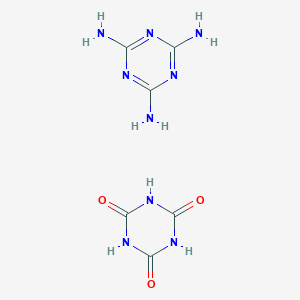

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)
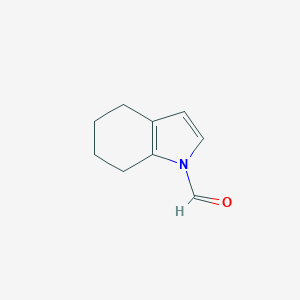
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)